Tetrakis(4-sulfonatophenyl)porphine
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Overview
Description
Tetrakis(4-sulfonatophenyl)porphine is a water-soluble porphyrin derivative. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as heme in hemoglobin and chlorophyll in plants. This compound is particularly notable for its applications in photodynamic therapy, optoelectronics, and as a model compound in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(4-sulfonatophenyl)porphine can be synthesized through the condensation of pyrrole with 4-sulfonatobenzaldehyde under acidic conditions. The reaction typically involves heating the reactants in a solvent like propionic acid, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-sulfonatophenyl)porphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in catalysis.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Substitution reactions, particularly with metal ions, can form metalloporphyrins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Metal salts such as zinc acetate or copper sulfate are used for metallation reactions.
Major Products
Oxidation: Various oxidized forms of the porphyrin.
Reduction: Reduced porphyrin species.
Substitution: Metalloporphyrins, which have diverse applications in catalysis and materials science.
Scientific Research Applications
Tetrakis(4-sulfonatophenyl)porphine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its interactions with biological molecules and potential therapeutic applications.
Medicine: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Industry: Utilized in the development of optoelectronic devices and sensors
Mechanism of Action
The mechanism of action of Tetrakis(4-sulfonatophenyl)porphine in photodynamic therapy involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species that can damage cellular components, leading to cell death. The compound’s sulfonate groups enhance its solubility and cellular uptake, making it effective in biological environments .
Comparison with Similar Compounds
Similar Compounds
Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxyl groups instead of sulfonate groups.
Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups, affecting its solubility and reactivity.
Tetrakis(4-aminophenyl)porphyrin: Features amino groups, which can participate in different types of chemical reactions.
Uniqueness
Tetrakis(4-sulfonatophenyl)porphine is unique due to its high water solubility and ability to form stable complexes with various metal ions. These properties make it particularly useful in aqueous environments and for applications requiring high solubility and stability .
Properties
Molecular Formula |
C44H26N4O12S4-4 |
---|---|
Molecular Weight |
931.0 g/mol |
IUPAC Name |
4-[10,15,20-tris(4-sulfonatophenyl)-21,23-dihydroporphyrin-5-yl]benzenesulfonate |
InChI |
InChI=1S/C44H30N4O12S4/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57/h1-24,45,48H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)/p-4 |
InChI Key |
PBHVCRIXMXQXPD-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C=C4)C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-] |
Origin of Product |
United States |
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